1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
Overview
Description
Mechanism of Action
Target of Action
Rotigotine, also known as “Racemic N 0437”, “1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-”, or “(Rac)-Rotigotine”, is a non-ergoline dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . These receptors play a crucial role in transmitting signals in the brain and are involved in many neurological processes, including motor control and mood regulation .
Mode of Action
Rotigotine works by mimicking the neurotransmitter dopamine, activating dopamine receptors in the body . This activation can compensate for the lack of dopamine seen in conditions like Parkinson’s disease, thereby alleviating symptoms .
Biochemical Pathways
It is known that dopamine plays a significant role in the basal ganglia’s motor areas, notably the caudate nucleus/putamen regions . By acting as a dopamine agonist, Rotigotine may enhance dopaminergic transmission in these areas, potentially improving motor control .
Pharmacokinetics
Rotigotine is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration avoids the first-pass effect after oral administration and enables continuous drug administration over 24 hours . The transdermal patch provides a slow and constant supply of the drug .
Result of Action
The activation of dopamine receptors by Rotigotine can lead to improved motor control and a reduction in the symptoms of conditions like Parkinson’s disease . Additionally, Rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression .
Action Environment
The efficacy and stability of Rotigotine can be influenced by various environmental factors. For instance, the transdermal patch’s effectiveness can be affected by the skin’s condition at the application site. Furthermore, the drug’s stability may be influenced by storage conditions, such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
“ent-Rotigotine” is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . “ent-Rotigotine” also inhibits dopamine uptake and prolactin secretion .
Cellular Effects
“ent-Rotigotine” has been shown to effectively improve motor and overall functioning in clinical trials in patients with early Parkinson’s disease (PD) or advanced PD . It variously improved some non-motor symptoms of PD, in particular sleep disturbances .
Molecular Mechanism
“ent-Rotigotine” works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It stimulates post-synaptic dopaminergic neurons in a micromolar range, which is about 140 times more active than its dextrorotatory enantiomer .
Temporal Effects in Laboratory Settings
“ent-Rotigotine” has been shown to have a constant in vivo absorption after a minor time lag (2-3 h) in healthy subjects . On days 27 and 30 of a multiple-dose study in patients with Parkinson’s disease, absorption was constant during patch-on periods and resembled zero-order kinetics .
Metabolic Pathways
“ent-Rotigotine” is subject to a pronounced metabolism through several pathways, including various CYP enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .
Transport and Distribution
“ent-Rotigotine” is administered once daily via a transdermal patch that delivers the drug over a 24-h period . This allows for a slow and constant supply of the drug over the course of 24 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-0923 involves several steps, starting from the appropriate naphthalene derivativeThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of N-0923 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-0923 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions can affect the double bonds within the compound.
Substitution: Substitution reactions can occur at the aromatic ring, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-0923 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications in treating Parkinson’s disease and restless legs syndrome.
Apomorphine: A dopamine agonist used for the acute treatment of “off” episodes in Parkinson’s disease.
Uniqueness
N-0923 is unique due to its high affinity for the dopamine D3 receptor and its ability to be administered via a transdermal patch, providing continuous drug delivery over 24 hours. This method of administration improves patient compliance and ensures stable plasma levels of the drug .
Properties
CAS No. |
112835-48-0 |
---|---|
Molecular Formula |
C19H25NOS |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m1/s1 |
InChI Key |
KFQYTPMOWPVWEJ-MRXNPFEDSA-N |
SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |
Synonyms |
(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol (+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol 1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)- 2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin N 0437 N 0437, (+-)-isomer N 0437, (-)-isomer N 0437, (R)-isomer N 0437, hydrochloride, (R)-isomer N 0437, hydrochloride, (S)-isomer N 0923 N 0924 N-0437 N-0923 N-0924 Neupro racemic N-0437 rotigotine rotigotine (+-)-form Rotigotine CDS rotigotine, (+)- rotigotine, (+--)- |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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